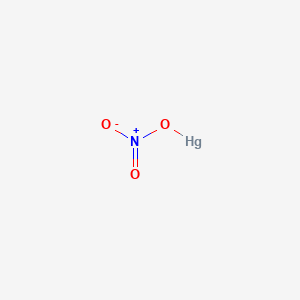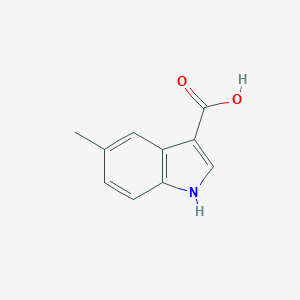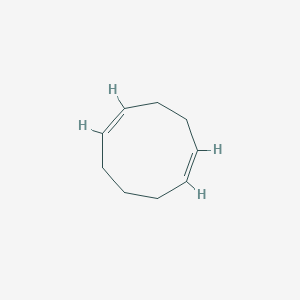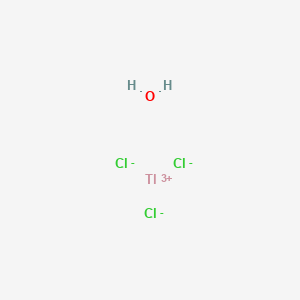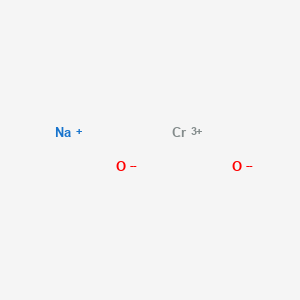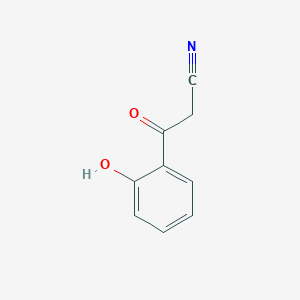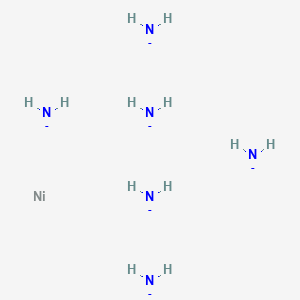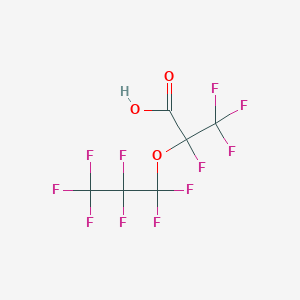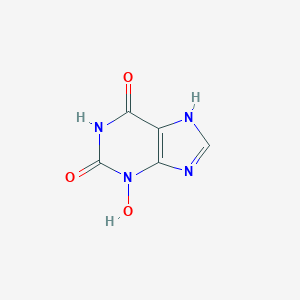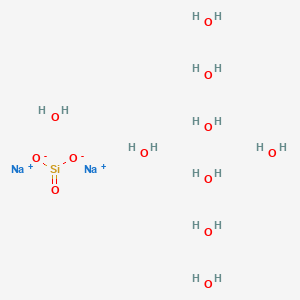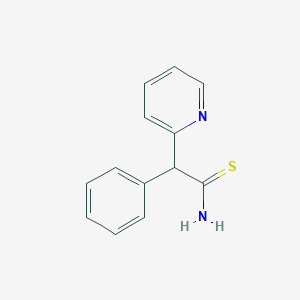
2-phenyl-2-pyridin-2-ylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-pyridin-2-ylethanethioamide is an organosulfur compound with the molecular formula C13H12N2S It is known for its unique structure, which includes both phenyl and pyridyl groups attached to a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-pyridin-2-ylethanethioamide typically involves the reaction of phenyl thiourea with ethyl 4-bromocrotonate. This reaction is carried out under mild conditions, often in the presence of solvents like 2,2,2-trifluoroethanol or hexafluoroisopropanol, which help in achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-2-pyridin-2-ylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioacetamides .
Aplicaciones Científicas De Investigación
2-phenyl-2-pyridin-2-ylethanethioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-pyridin-2-ylethanethioamide involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of gastric acid secretion, it likely interacts with histamine receptors or other components of the gastric acid secretion pathway. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Phenyl-2-(2-pyridyl)acetonitrile: This compound is a major metabolite of 2-phenyl-2-pyridin-2-ylethanethioamide and shares similar structural features.
2-(2-Pyridyl)phenyl compounds: These compounds, such as 2-(2-pyridyl)phenyl halides, exhibit similar coordination chemistry and structural properties.
Uniqueness: this compound is unique due to its thioacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
10400-14-3 |
|---|---|
Fórmula molecular |
C13H12N2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
Clave InChI |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Números CAS relacionados |
62903-79-1 (mono-hydrochloride) |
Sinónimos |
antigastrin antigastrin monohydrochloride SC 15396 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


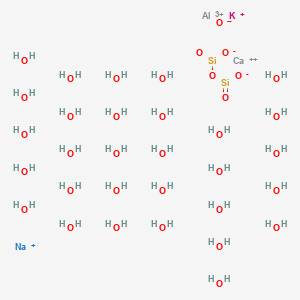
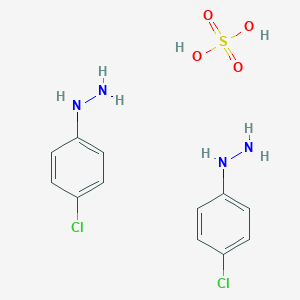
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
